molecular formula C24H22N4O3S2 B4554624 methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate

methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No.: B4554624
M. Wt: 478.6 g/mol
InChI Key: WEIACEQARKKBQJ-UHFFFAOYSA-N
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Description

Methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.11333292 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing thiophene and triazole moieties, such as the one , have been synthesized and characterized, with studies demonstrating their potential antibacterial, antifungal, anticonvulsant, and antileishmanial activities. The thiophene nucleus, in particular, is noted for its versatile biological activity, including anticancer, antibacterial, antiviral, and antioxidant properties. This versatility is attributed to the thiophene ring's ability to interact with various biological targets, offering a scaffold for the development of new therapeutic agents (Mabkhot et al., 2017).

Antimicrobial and Antifungal Properties

Several studies have focused on the synthesis of thiophene and triazole derivatives to evaluate their biological properties, particularly antimicrobial and antifungal activities. These compounds have shown promising results against a variety of microorganisms, making them candidates for further development as antimicrobial agents. The research indicates that specific structural modifications, such as the introduction of different substituents on the thiophene and triazole rings, can significantly influence their biological activity, providing a pathway for the design of more potent and selective agents (Demirbaş et al., 2009).

Antioxidant and Enzyme Inhibition

The incorporation of triazole into thiophene compounds has also been explored for antioxidant and enzyme inhibition properties. These activities are crucial for developing treatments for conditions associated with oxidative stress and abnormal enzyme activity. Studies have shown that metal complexes involving triazole exhibit enhanced biological properties, suggesting that coordination with metal ions could be a strategy to increase the effectiveness of these compounds in various applications (Sumrra et al., 2018).

Properties

IUPAC Name

methyl 2-[[2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-8-7-11-17(12-15)21-26-27-24(28(21)2)33-14-19(29)25-22-20(23(30)31-3)18(13-32-22)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIACEQARKKBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Reactant of Route 2
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methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Reactant of Route 3
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methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate

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